N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide
CAS No.: 1396570-90-3
Cat. No.: VC5880698
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396570-90-3 |
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Molecular Formula | C13H16N2O2S |
Molecular Weight | 264.34 |
IUPAC Name | N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide |
Standard InChI | InChI=1S/C13H16N2O2S/c16-12-6-7-18-9-11(15-12)13(17)14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) |
Standard InChI Key | SNQVYNVSJRVYDO-UHFFFAOYSA-N |
SMILES | C1CSCC(NC1=O)C(=O)NCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Benzyl-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396570-90-3) possesses the molecular formula and a molecular weight of 264.35 g/mol . The core structure consists of a 1,4-thiazepane ring—a saturated seven-membered ring with one sulfur and one nitrogen atom—substituted at position 3 with a carboxamide group and at position 5 with a ketone functionality. The N-benzyl moiety attached to the carboxamide introduces aromatic character, potentially enhancing lipophilicity and target binding affinity (Figure 1).
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 1396570-90-3 |
Molecular Formula | |
Molecular Weight | 264.35 g/mol |
IUPAC Name | N-Benzyl-5-oxo-1,4-thiazepane-3-carboxamide |
Comparative Structural Analysis
When compared to analogs like N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396559-09-3), the substitution pattern critically influences physicochemical behavior. The fluorophenyl derivative exhibits increased molecular weight (282.33 g/mol) and altered electronic properties due to fluorine's electronegativity, which may enhance metabolic stability and target engagement. Conversely, the unsubstituted benzyl group in the parent compound likely prioritizes π-π stacking interactions in biological systems.
Synthesis and Reactivity
Synthetic Pathways
While explicit details for N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide synthesis remain undocumented, related thiazepane derivatives are typically synthesized through cyclization reactions. A plausible route involves:
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Formation of the Thiazepane Ring: Condensation of cysteine derivatives with α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization.
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Carboxamide Introduction: Coupling the thiazepane intermediate with benzylamine using carbodiimide-based activating agents .
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Oxidation: Selective oxidation at position 5 to introduce the ketone moiety, potentially employing mild oxidizing agents like Jones reagent.
Regioselectivity Considerations
Physicochemical Characterization
Solubility and Partitioning
Though experimental solubility data are unavailable, computational predictions using the molecular formula and logP values of analogs estimate moderate lipophilicity (logP ≈ 2.5–3.5). The compound likely exhibits poor aqueous solubility, necessitating formulation strategies like salt formation or nanoparticle encapsulation for pharmacological applications.
Spectroscopic Profiles
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1680–1720 cm⁻¹ (ketone and amide), ν(N-H) at ~3300 cm⁻¹ (amide), and ν(C-S) at ~600–700 cm⁻¹.
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NMR: The benzyl protons would resonate as a singlet at δ 4.3–4.7 ppm, while the thiazepane ring protons would appear as multiplet clusters between δ 2.5–3.5 ppm .
Biological Activity and Hypothetical Applications
CNS Modulation
The benzyl moiety, common in neuroactive compounds, suggests potential CNS permeability. Thiazepanes with similar substitution patterns have been investigated as modulators of GABA receptors and serotonin transporters . Molecular docking studies could elucidate whether this compound interacts with such targets.
Table 2: Comparative Bioactivity of Thiazepane Derivatives
Compound | Target | Activity (IC₅₀) |
---|---|---|
N-Benzyl-5-oxo-1,4-thiazepane-3-carboxamide | Hypothetical: DNA gyrase | Not determined |
K786-7286 (dibenzo thiazepine) | Protein-protein interaction | 0.8 μM |
N-(2-Fluorobenzyl) analog | Viral protease | 12.3 μM |
Research Gaps and Future Directions
Despite its intriguing structure, N-benzyl-5-oxo-1,4-thiazepane-3-carboxamide remains understudied. Critical research priorities include:
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Synthetic Optimization: Developing scalable, regioselective routes to improve yield and purity.
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ADMET Profiling: Assessing pharmacokinetic properties, including bioavailability and metabolic stability.
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Target Identification: High-throughput screening against disease-relevant targets like kinases, GPCRs, and microbial enzymes.
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